molecular formula C21H17N3O2S B3081554 N-methyl-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)-N-phenylacetamide CAS No. 1105223-98-0

N-methyl-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)-N-phenylacetamide

Cat. No. B3081554
CAS RN: 1105223-98-0
M. Wt: 375.4
InChI Key: BBYLXQGIRIAGFN-UHFFFAOYSA-N
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Description

N-methyl-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)-N-phenylacetamide, also known as MPTP, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MPTP is a thieno[3,2-d]pyrimidine derivative that has been shown to possess anti-inflammatory, anti-cancer, and anti-viral properties.

Scientific Research Applications

Mechanism of Action

Target of Action

Compounds with similar structures, such as 5-phenylthieno[2,3-d]pyrimidin-4-amine, have been reported to exhibit antiviral and antiprotozoal activities . This suggests that the compound may interact with proteins or enzymes involved in viral replication or protozoan metabolism.

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific studies. Based on its structural similarity to other active compounds, it is plausible that it may inhibit key enzymes or proteins in the target organisms, thereby disrupting their normal function .

Biochemical Pathways

Given its potential antiviral and antiprotozoal activities , it may interfere with the life cycle of viruses or protozoa, possibly by inhibiting essential enzymes or disrupting critical metabolic pathways.

Result of Action

Based on its potential antiviral and antiprotozoal activities , it may lead to the death or inhibition of these organisms, thereby alleviating the diseases they cause.

properties

IUPAC Name

N-methyl-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3-yl)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O2S/c1-23(16-10-6-3-7-11-16)18(25)12-24-14-22-19-17(13-27-20(19)21(24)26)15-8-4-2-5-9-15/h2-11,13-14H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBYLXQGIRIAGFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-methyl-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)-N-phenylacetamide
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N-methyl-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)-N-phenylacetamide
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N-methyl-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)-N-phenylacetamide
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N-methyl-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)-N-phenylacetamide
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Reactant of Route 6
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N-methyl-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)-N-phenylacetamide

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